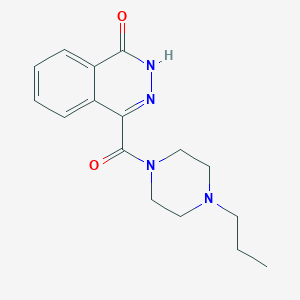
4-(4-propylpiperazine-1-carbonyl)-2H-phthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-propylpiperazine-1-carbonyl)-2H-phthalazin-1-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen atoms, and a propylpiperazine moiety, which is a six-membered ring with two nitrogen atoms. The combination of these structural elements imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-propylpiperazine-1-carbonyl)-2H-phthalazin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phthalazinone core: This can be achieved by cyclization reactions involving phthalic anhydride and hydrazine derivatives under acidic or basic conditions.
Introduction of the propylpiperazine moiety: This step involves the reaction of the phthalazinone intermediate with 1-propylpiperazine in the presence of coupling agents such as carbodiimides or using direct acylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-propylpiperazine-1-carbonyl)-2H-phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phthalazinone or piperazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives with different substituents on the phthalazinone or piperazine rings.
Applications De Recherche Scientifique
4-(4-propylpiperazine-1-carbonyl)-2H-phthalazin-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(4-propylpiperazine-1-carbonyl)-2H-phthalazin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
4-(4-propylpiperazine-1-carbonyl)-2H-phthalazin-1-one can be compared with other similar compounds, such as:
4-(4-methylpiperazine-1-carbonyl)-2H-phthalazin-1-one: This compound has a methyl group instead of a propyl group on the piperazine ring, which may affect its chemical and biological properties.
4-(4-ethylpiperazine-1-carbonyl)-2H-phthalazin-1-one: The presence of an ethyl group instead of a propyl group can lead to differences in reactivity and interactions with molecular targets.
Propriétés
IUPAC Name |
4-(4-propylpiperazine-1-carbonyl)-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-2-7-19-8-10-20(11-9-19)16(22)14-12-5-3-4-6-13(12)15(21)18-17-14/h3-6H,2,7-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKCWHSEBFIYGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
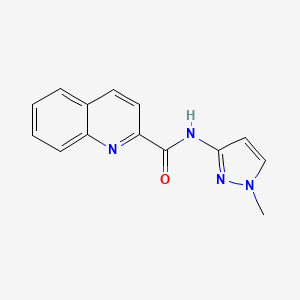
![6-Bromo-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7484945.png)
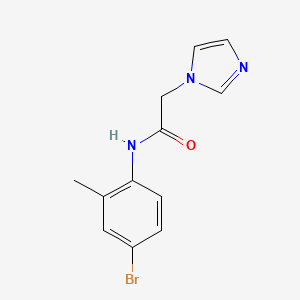
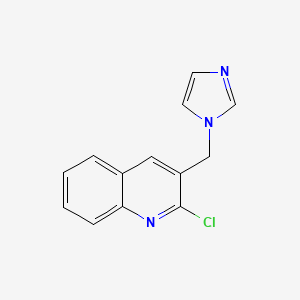
![2-[(4-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7484960.png)
![N-[3-chloro-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B7484961.png)
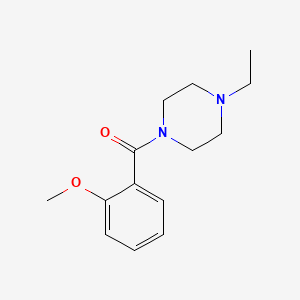
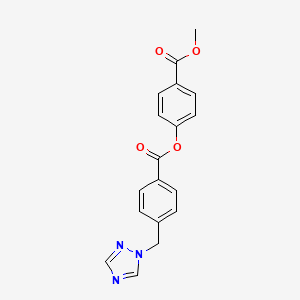
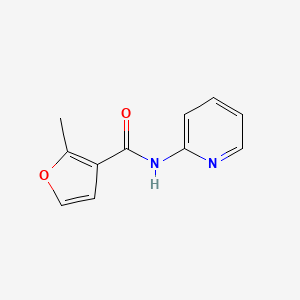
![3-[[4-Ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-4-fluorobenzonitrile](/img/structure/B7484996.png)
![Ethyl 1-[2-(2-methoxy-5-nitrophenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B7485006.png)
![N-[3-(N-methylanilino)propyl]-2-(3-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B7485013.png)
![(E)-3-(5-methylfuran-2-yl)-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7485030.png)
![3-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1-ethyl-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B7485037.png)
